REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([S:12][CH2:13][CH3:14])[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1.[CH2:15]([Li:16])[CH2:17][CH2:18][CH3:19].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:20][N:21]([CH:22]=[O:23])[CH3:24].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cl-:30].[NH4+:31]>>[c:2]1([CH:22]=[O:23])[cH:3][c:4]2[c:5]([S:12][CH2:13][CH3:14])[cH:6][cH:7][n:8][c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCSc1ccnc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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|
Type
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product
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Smiles
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CCSc1ccnc2ccc(C=O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |